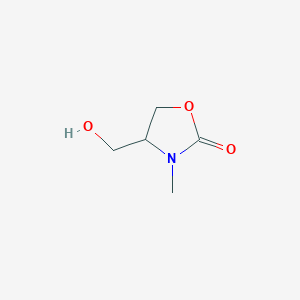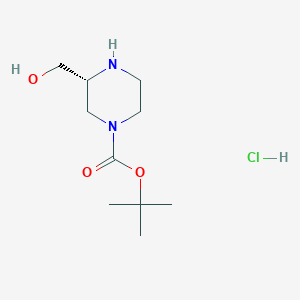
2,3-Dichloro-L-tyrosine
Vue d'ensemble
Description
2,3-Dichloro-L-tyrosine is a derivative of the amino acid L-tyrosine, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring
Applications De Recherche Scientifique
2,3-Dichloro-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms involving halogenated aromatic compounds.
Biology: Investigated for its role in protein modification and as a biomarker for oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects and as a diagnostic marker for certain diseases.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Orientations Futures
The future directions of 2,3-Dichloro-L-tyrosine research could involve the development of clinical assays to measure chlorinated tyrosine in various samples . This could help in evaluating acute chlorine exposure in clinical samples by measuring 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl2-Tyr) using liquid chromatography tandem mass spectrometry (LC-MS/MS) .
Mécanisme D'action
Target of Action
2,3-Dichloro-L-tyrosine is a halogenated derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that serves as a precursor for several bioactive compounds, including epinephrine, thyroid hormones, and melanin . The primary targets of this compound are likely to be similar to those of tyrosine, which include various enzymes involved in the synthesis of these compounds .
Mode of Action
It is known that tyrosine can undergo various enzymatic transformations, including deamination, elimination, and α-amino shifting . As a halogenated derivative of tyrosine, this compound may interact with its targets in a similar manner, but the presence of the chlorine atoms could potentially alter these interactions and the resulting changes .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways, including the synthesis of catecholamines, thyroid hormones, and melanin . It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan .
Result of Action
It has been suggested that halogenated tyrosine derivatives could have various biological effects, ranging from growth inhibition to an increase in primary root growth . These effects could potentially be mediated by the interaction of this compound with its targets and its influence on various biochemical pathways .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For example, the presence of chlorine in the environment could potentially affect the stability and efficacy of this compound . Additionally, the biological effects of this compound could potentially be influenced by the presence of other compounds in the environment, such as other amino acids or enzymes .
Analyse Biochimique
Biochemical Properties
It is known that halogenated tyrosines, such as 2,3-Dichloro-L-tyrosine, can participate in various biochemical reactions due to their structural similarity to tyrosine . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
One study suggests that chlorinated tyrosines, including this compound, can be detected in blood and lung samples up to 24 hours and up to 30 days in hair samples in mice exposed to chlorine gas . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. Given its structural similarity to tyrosine, it is possible that it may be involved in similar metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-L-tyrosine typically involves the chlorination of L-tyrosine. One common method is the reaction of L-tyrosine with chlorine gas in an aqueous solution, which results in the substitution of hydrogen atoms with chlorine atoms at the 2nd and 3rd positions of the benzene ring . The reaction conditions often include controlled temperature and pH to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, converting it back to L-tyrosine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated phenolic compounds.
Reduction: Formation of L-tyrosine or partially dechlorinated derivatives.
Substitution: Formation of various substituted tyrosine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-L-tyrosine: Another chlorinated derivative with chlorine atoms at the 3rd and 5th positions.
N-acetyldichloro-L-tyrosine: A derivative with an acetyl group on the nitrogen atom and chlorine atoms at the 2nd and 3rd positions.
Uniqueness: 2,3-Dichloro-L-tyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMZPVRJCFFMGI-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)

![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)






![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)




